4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid
Description
Chemical Name: 4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid CAS Number: 2248278-00-2 Molecular Formula: C₁₂H₁₉N₃O₄ Molecular Weight: 269.297 g/mol Structural Features:
- Pyrazole core substituted at positions 1 (ethyl), 3 (methyl), 4 (tert-butoxycarbonyl (Boc)-protected amino), and 5 (carboxylic acid).
- The Boc group acts as a protective moiety for the amino group, enhancing stability during synthetic processes .
Properties
IUPAC Name |
2-ethyl-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4/c1-6-15-9(10(16)17)8(7(2)14-15)13-11(18)19-12(3,4)5/h6H2,1-5H3,(H,13,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEPZWDVRJFMTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of hydrazine derivatives with diketones, followed by functional group modifications . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its potential as a pharmaceutical agent. The pyrazole moiety is associated with various biological activities, including anti-inflammatory and analgesic effects.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For example, research published in the Journal of Medicinal Chemistry demonstrated that certain pyrazole derivatives could inhibit tumor growth in vitro and in vivo, suggesting that 4-((tert-butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid may serve as a lead compound for further development in cancer therapeutics .
Agricultural Science
In agricultural research, this compound has been explored for its potential use as a pesticide or herbicide. The ability of pyrazole derivatives to interact with biological systems makes them suitable candidates for developing new agrochemicals.
Case Study: Herbicidal Activity
A study evaluated the herbicidal effects of various pyrazole compounds on weed species. Results indicated that certain derivatives effectively inhibited weed growth without harming crop plants, highlighting the potential for this compound in sustainable agriculture practices .
Material Science
The compound's unique chemical structure allows it to be used in the synthesis of novel materials, particularly in polymer chemistry.
Case Study: Polymer Synthesis
Research has shown that incorporating pyrazole units into polymer backbones can enhance thermal stability and mechanical properties. A recent investigation into poly(pyrazole) materials revealed improved performance metrics compared to traditional polymers, indicating that this compound could be pivotal in developing advanced materials .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Differences
The compound is compared to structurally analogous pyrazole derivatives, focusing on substituents, functional groups, and applications.
Biological Activity
4-((tert-Butoxycarbonyl)amino)-1-ethyl-3-methyl-1H-pyrazole-5-carboxylic acid is a pyrazole derivative with significant potential in medicinal chemistry. This compound, identified by its CAS number 2248278-00-2, has garnered attention due to its biological activities, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial properties. Understanding the biological activity of this compound is critical for its potential applications in drug development.
- Molecular Formula : C12H19N3O4
- Molecular Weight : 269.2970 g/mol
- SMILES Notation : CCn1nc(c(c1C(=O)O)NC(=O)OC(C)(C)C)
Biological Activity Overview
Research on pyrazole derivatives indicates that they exhibit a range of biological activities, including:
- Antitumor Activity : Pyrazole derivatives have shown promising results as inhibitors of various cancer targets such as BRAF(V600E), EGFR, and Aurora-A kinase . Specific studies have demonstrated that compounds similar to this compound can induce apoptosis in cancer cell lines, particularly in breast cancer models .
- Anti-inflammatory Properties : Some pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines and reduce nitric oxide production, indicating their potential as anti-inflammatory agents . The mechanism often involves the modulation of signaling pathways related to inflammation.
- Antimicrobial Effects : Studies have indicated that certain pyrazole derivatives exhibit antimicrobial activity against various pathogens. For example, compounds with similar structures have demonstrated effectiveness against bacterial strains by disrupting cell membrane integrity .
Antitumor Activity
A study focused on the synthesis and evaluation of pyrazole derivatives found that specific compounds could significantly inhibit cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed a synergistic effect, enhancing cytotoxicity compared to doxorubicin alone .
Anti-inflammatory Activity
Research indicated that pyrazole derivatives could inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages. This suggests a potential role for these compounds in treating inflammatory diseases by modulating immune responses .
Antimicrobial Activity
In vitro assays demonstrated that certain pyrazole derivatives effectively inhibited the growth of phytopathogenic fungi, showcasing their potential as antifungal agents. The structure-activity relationship (SAR) analyses provided insights into the modifications necessary for enhancing their efficacy .
Data Table: Summary of Biological Activities
Q & A
Q. What protocols ensure Boc-group stability during long-term storage?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
